molecular formula C14H14ClNO2 B3033398 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol CAS No. 1019504-59-6

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol

Cat. No.: B3033398
CAS No.: 1019504-59-6
M. Wt: 263.72 g/mol
InChI Key: GMBFNCZBUNIWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a 5-chloro-2-methoxyphenyl group and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxyaniline with formaldehyde and phenol under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenol
  • 5-Chloro-2-methylphenol
  • 2-Chloro-5-methoxyphenol

Uniqueness

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol is unique due to the presence of both the amino and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(5-chloro-2-methoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-14-7-6-11(15)8-12(14)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBFNCZBUNIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.